molecular formula C9H7Cl2FO2S B2898887 Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate CAS No. 2460763-65-7

Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate

Cat. No. B2898887
CAS RN: 2460763-65-7
M. Wt: 269.11
InChI Key: SIINEEYQEOUZBF-UTCJRWHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate, also known as EFV, is a chemical compound that belongs to the family of non-nucleoside reverse transcriptase inhibitors (NNRTIs). EFV is used in the treatment of human immunodeficiency virus (HIV) infection.

Mechanism of Action

Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate inhibits HIV replication by binding to the reverse transcriptase enzyme and blocking its activity. This compound binds to a hydrophobic pocket near the active site of the enzyme and induces conformational changes that prevent the enzyme from catalyzing the reverse transcription of viral RNA into DNA.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiviral activity against HIV in vitro and in vivo. This compound has also been shown to have a long half-life, allowing for once-daily dosing. This compound has been associated with several side effects, including central nervous system toxicity, rash, and hepatotoxicity.

Advantages and Limitations for Lab Experiments

Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate is a widely used NNRTI in HIV research due to its high potency and long half-life. However, this compound has several limitations for lab experiments. This compound has been associated with toxic side effects, which may limit its use in certain cell-based assays. This compound is also a highly lipophilic compound, which may affect its solubility and bioavailability in certain experimental systems.

Future Directions

There are several future directions for research on Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate and other NNRTIs. One direction is the development of new NNRTIs with improved efficacy and safety profiles. Another direction is the study of the molecular mechanisms of NNRTI resistance and the development of strategies to overcome this resistance. Finally, the use of NNRTIs in combination therapy with other antiretroviral drugs may provide new options for the treatment of HIV infection.

Synthesis Methods

Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate is synthesized using a multi-step process. The first step involves the reaction of 3,4-dichlorothiophene with ethyl acetoacetate to form ethyl 3-(2,5-dichlorothiophen-3-yl)acrylate. The second step involves the reaction of ethyl 3-(2,5-dichlorothiophen-3-yl)acrylate with 2-fluoro-3-formylbenzoic acid to form this compound.

Scientific Research Applications

Ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate is used in scientific research to study the effects of NNRTIs on HIV replication. This compound has been shown to be highly effective in inhibiting HIV replication in vitro and in vivo. This compound has also been used to study the mechanism of action of NNRTIs and to develop new NNRTIs with improved efficacy and safety profiles.

properties

IUPAC Name

ethyl (Z)-3-(2,5-dichlorothiophen-3-yl)-2-fluoroprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2FO2S/c1-2-14-9(13)6(12)3-5-4-7(10)15-8(5)11/h3-4H,2H2,1H3/b6-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIINEEYQEOUZBF-UTCJRWHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(SC(=C1)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=C(SC(=C1)Cl)Cl)/F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.